molecular formula C11H7N3 B13133424 [3,3'-Bipyridine]-4-carbonitrile CAS No. 878194-95-7

[3,3'-Bipyridine]-4-carbonitrile

Cat. No.: B13133424
CAS No.: 878194-95-7
M. Wt: 181.19 g/mol
InChI Key: WWJZBYIGMUBSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,3’-Bipyridine]-4-carbonitrile: is an organic compound that belongs to the bipyridine family. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a nitrile group (-CN) attached to the fourth carbon of one of the pyridine rings. Bipyridine derivatives are known for their versatility and are used in various fields such as coordination chemistry, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-4-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Pd-catalyzed non-directed C-3 arylation of pyridine , which allows for the formation of the bipyridine core . Another approach involves the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides . These reactions are usually carried out under controlled conditions with specific catalysts to ensure high yields and selectivity.

Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi coupling . These methods are scalable and can be optimized for large-scale production. The choice of catalyst and reaction conditions is crucial to achieve high efficiency and minimize by-products.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: [3,3’-Bipyridine]-4-carbonitrile is unique due to the presence of the nitrile group, which provides additional reactivity and functionalization options. This makes it a versatile compound for various applications in chemistry, biology, and industry .

Properties

CAS No.

878194-95-7

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

3-pyridin-3-ylpyridine-4-carbonitrile

InChI

InChI=1S/C11H7N3/c12-6-9-3-5-14-8-11(9)10-2-1-4-13-7-10/h1-5,7-8H

InChI Key

WWJZBYIGMUBSPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CN=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.